N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
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Overview
Description
N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a thiadiazole ring, a chlorobenzamide moiety, and an acetylanilino group, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Chlorobenzamide Moiety: The chlorobenzamide group can be introduced through nucleophilic substitution reactions, where a suitable chlorobenzoyl chloride reacts with the thiadiazole intermediate.
Introduction of the Acetylanilino Group: The acetylanilino group is typically attached via an amide bond formation, involving the reaction of aniline derivatives with acyl chlorides or anhydrides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperatures and pressures.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- N-[5-[1-(4-aminophenyl)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
- N-[5-[1-(4-methoxyanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide
Comparison:
- Structural Differences: The presence of different substituents on the aniline ring (e.g., acetyl, amino, methoxy) can significantly alter the compound’s chemical properties and biological activities.
- Uniqueness: N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential therapeutic effects.
Properties
IUPAC Name |
N-[5-[1-(4-acetylanilino)-1-oxobutan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S2/c1-3-17(19(29)23-14-10-8-13(9-11-14)12(2)27)30-21-26-25-20(31-21)24-18(28)15-6-4-5-7-16(15)22/h4-11,17H,3H2,1-2H3,(H,23,29)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOHAALTEIHMLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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